molecular formula C20H23N5O2 B11250316 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11250316
M. Wt: 365.4 g/mol
InChI Key: ZAKMYZMRGKQLQJ-UHFFFAOYSA-N
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Description

N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole and a hexahydrocinnolin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and hexahydrocinnolin intermediates separately, followed by their coupling through an acetamide linkage.

  • Preparation of Benzodiazole Intermediate

      Starting Materials: 1-methyl-1H-1,3-benzodiazole

      Reaction Conditions: The benzodiazole intermediate can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids under acidic conditions.

  • Preparation of Hexahydrocinnolin Intermediate

      Starting Materials: Appropriate cyclohexanone derivatives

      Reaction Conditions: The hexahydrocinnolin intermediate can be synthesized through hydrogenation reactions of cinnoline derivatives under high pressure and temperature.

  • Coupling Reaction

      Starting Materials: Benzodiazole intermediate, hexahydrocinnolin intermediate, acetic anhydride

      Reaction Conditions: The final coupling reaction involves the reaction of the benzodiazole and hexahydrocinnolin intermediates with acetic anhydride under reflux conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the hexahydrocinnolin moiety, potentially converting it to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives

    Reduction: Saturated hexahydrocinnolin derivatives

    Substitution: Substituted acetamide derivatives

Scientific Research Applications

N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with nucleic acids or proteins, leading to modulation of their functions. The hexahydrocinnolin moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
  • N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)PROPIONAMIDE

Uniqueness

N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to the specific combination of the benzodiazole and hexahydrocinnolin moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C20H23N5O2/c1-24-17-9-5-4-8-16(17)22-18(24)10-11-21-19(26)13-25-20(27)12-14-6-2-3-7-15(14)23-25/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,21,26)

InChI Key

ZAKMYZMRGKQLQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C(=O)C=C4CCCCC4=N3

Origin of Product

United States

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